5,5-Dimethoxypent-2-ene
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Overview
Description
5,5-Dimethoxypent-2-ene is an organic compound with the molecular formula C7H14O2 It is a derivative of pentene, featuring two methoxy groups attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxypent-2-ene can be achieved through several methods. One common approach involves the reaction of 5,5-dimethoxypentan-2-one with methylmagnesium iodide, followed by treatment with aqueous acid to form the desired product . This method utilizes Grignard reagents, which are known for their effectiveness in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethoxypent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted alkenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,5-Dimethoxypent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5,5-Dimethoxypent-2-ene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The pathways involved in its reactions are typically governed by the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: Known for its psychoactive properties.
2,5-Dimethoxyamphetamine: A stimulant with structural similarities.
2,5-Dimethoxyphenylacetic acid: Used in organic synthesis and pharmaceutical research.
Uniqueness
5,5-Dimethoxypent-2-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
57716-77-5 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
5,5-dimethoxypent-2-ene |
InChI |
InChI=1S/C7H14O2/c1-4-5-6-7(8-2)9-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
HVRTZYMKKYFPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(OC)OC |
Origin of Product |
United States |
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